Estradiol 17-Isovalerate

描述

Estradiol 17-Isovalerate is a synthetic ester of estradiol, a naturally occurring estrogen hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estrogen in the body. This compound is known for its prolonged action, making it a valuable component in various therapeutic formulations.

作用机制

Target of Action

Estradiol 17-Isovalerate, a pro-drug ester of Estradiol, targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

This compound enters target cells freely and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, regulate gene transcription, and lead to the formation of messenger RNA .

Biochemical Pathways

The catabolism of estrogens, such as 17β-estradiol, estrone, and estriol, involves a cluster of catabolic genes . The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded outside of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone .

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The downstream effects of this compound within the body are due to its binding to the Estrogen Receptor . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The degradation of 17β-estradiol can be influenced by environmental factors . For instance, the presence of alternative carbon sources and their concentration levels can affect 17β-estradiol biodegradation . Moreover, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature supports the process .

生化分析

Biochemical Properties

Estradiol 17-Isovalerate interacts with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors (ERs), which are found in various tissues throughout the body . This binding triggers a series of biochemical reactions that influence cell function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cell proliferation in the uterine epithelium .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to estrogen receptors, leading to the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to have satisfactory homogeneity and stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can induce cell proliferation in the uterine epithelium of mice and humans .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to up-regulate energy metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound can be localized in specific compartments or organelles within the cell . Its activity or function can be affected by its subcellular localization .

准备方法

Synthetic Routes and Reaction Conditions

Estradiol 17-Isovalerate is synthesized through the esterification of estradiol with isovaleric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers and water separators. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

化学反应分析

Types of Reactions

Estradiol 17-Isovalerate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and isovaleric acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the ketone group in estradiol to a hydroxyl group, forming different metabolites.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Estradiol and isovaleric acid.

Oxidation: Hydroxylated metabolites of estradiol.

Reduction: Reduced forms of estradiol with hydroxyl groups.

科学研究应用

Estradiol 17-Isovalerate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.

Biology: Studied for its effects on cellular processes and gene expression in various biological systems.

Medicine: Used in hormone replacement therapy for menopausal women and in the treatment of certain cancers.

Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control laboratories.

相似化合物的比较

Estradiol 17-Isovalerate is compared with other estrogen esters, such as:

Estradiol Valerate: Similar in structure but with a different ester group, leading to variations in pharmacokinetics and duration of action.

Estradiol Cypionate: Another ester of estradiol with a longer duration of action due to its more lipophilic nature.

Estradiol Benzoate: Known for its rapid onset of action but shorter duration compared to this compound.

This compound is unique due to its balanced pharmacokinetic profile, offering both a prolonged duration of action and a steady release of estradiol, making it suitable for various therapeutic applications.

生物活性

Estradiol 17-Isovalerate is a synthetic derivative of estradiol, an important estrogen hormone. This compound is primarily utilized in hormone replacement therapy and has been studied for its biological activity, particularly in relation to estrogen receptors and various physiological effects. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions as an agonist of estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding to these receptors, it activates downstream signaling pathways that regulate gene transcription and protein synthesis, leading to various biological effects.

- Binding Affinity : this compound exhibits a lower affinity for estrogen receptors compared to its parent compound, estradiol. However, it is rapidly converted into estradiol in the body, allowing it to exert its effects effectively.

Biological Effects

This compound has been associated with several biological activities:

- Bone Health : Research indicates that estradiol derivatives can enhance bone mineral density (BMD) and reduce markers of bone turnover. A study demonstrated that treatment with low doses of estradiol increased BMD at critical sites such as the hip and spine while decreasing bone resorption markers .

- Cardiovascular Health : Estrogens are known to have protective cardiovascular effects. They influence lipid metabolism and vascular function, which may contribute to a reduced risk of cardiovascular diseases in postmenopausal women .

- Reproductive Health : this compound is used in hormone replacement therapy for menopausal symptoms. It alleviates vasomotor symptoms and improves urogenital health by promoting vaginal lubrication and reducing atrophy .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

| Parameter | Value |

|---|---|

| Protein Binding | ~98% (to albumin and SHBG) |

| Metabolism | Cleavage via esterases |

| Elimination Half-life | Oral: 12–20 hours |

| Duration of Action | IM injection: 7–14 days |

| Excretion | Urine (80%) |

This profile indicates that the compound has a relatively prolonged action when administered via intramuscular injection compared to oral routes .

Case Studies

- Transgender Hormone Therapy : A pilot study involving transgender women compared different regimens of estradiol administration. The results showed that transdermal administration of estradiol led to more rapid testosterone suppression compared to sublingual forms, highlighting the effectiveness of estradiol derivatives in gender-affirming hormone therapy .

- Menopausal Symptom Relief : In a clinical setting, women receiving this compound reported significant improvements in menopausal symptoms such as hot flashes and mood swings after consistent treatment over six months. This underscores its utility in managing hormonal deficiencies during menopause .

Research Findings

Recent studies have highlighted the potential benefits and mechanisms through which this compound exerts its effects:

- Anti-inflammatory Properties : Estradiol has been shown to modulate immune responses by reducing pro-inflammatory cytokines. This effect can be beneficial in conditions exacerbated by inflammation, such as autoimmune diseases .

- Estrogenic Activity Assessment : Biological assays have been utilized to evaluate the estrogenic activity of various compounds, including this compound. These assays help understand the compound's role in physiological variations and potential therapeutic applications .

属性

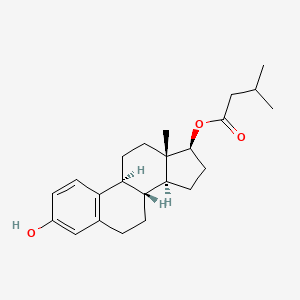

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRWOQYVIKKJGV-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747729 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869627-83-8 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。